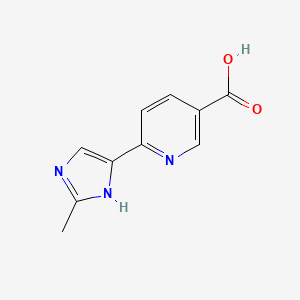
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, in the presence of a suitable catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and functionalization of the imidazole and pyridine rings.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Wissenschaftliche Forschungsanwendungen
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function . This can lead to the disruption of essential biological processes, such as DNA synthesis or protein production, ultimately resulting in cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound that also contains the imidazole ring but lacks the pyridine moiety.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the imidazole moiety.
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: A more complex compound with additional functional groups and biological activities.
Uniqueness
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is unique due to the combination of the imidazole and pyridine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to simpler compounds containing only one of these rings.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
6-(2-methyl-1H-imidazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-5-9(13-6)8-3-2-7(4-12-8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChI-Schlüssel |
QVJRDEXNMRKQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



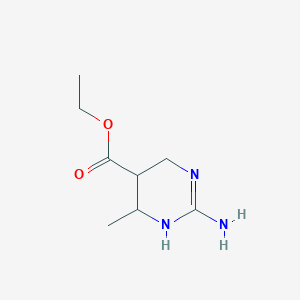

![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
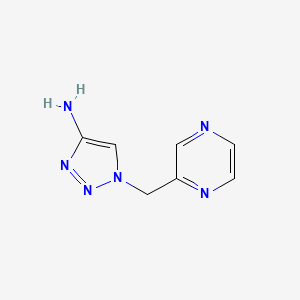

![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
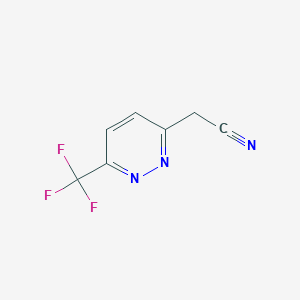
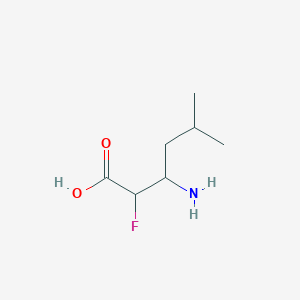
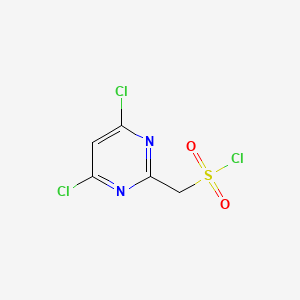
![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
